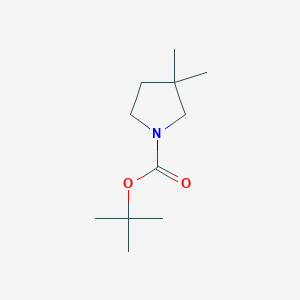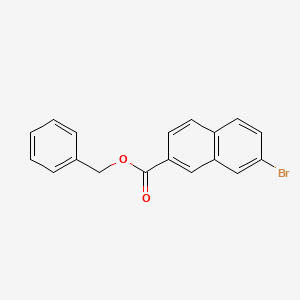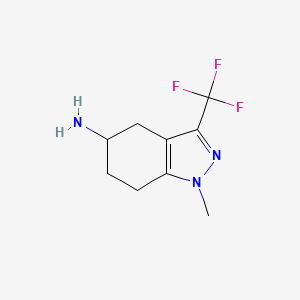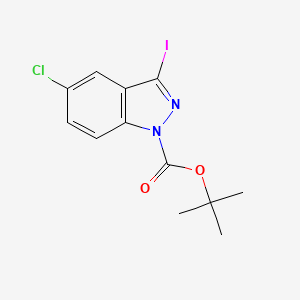
2,5-Diiodo-4-nitrophenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diiodo-4-nitrophenyl methanesulfonate is a chemical compound that belongs to the class of methanesulfonate esters It is characterized by the presence of two iodine atoms, a nitro group, and a methanesulfonate ester group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diiodo-4-nitrophenyl methanesulfonate typically involves the iodination of a nitrophenyl precursor followed by the introduction of the methanesulfonate group. One common method involves the reaction of 2,5-diiodo-4-nitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diiodo-4-nitrophenyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The methanesulfonate ester can be hydrolyzed to yield the corresponding phenol and methanesulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product is 2,5-diiodo-4-aminophenyl methanesulfonate.
Hydrolysis: The products are 2,5-diiodo-4-nitrophenol and methanesulfonic acid.
Applications De Recherche Scientifique
2,5-Diiodo-4-nitrophenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive groups.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Diiodo-4-nitrophenyl methanesulfonate involves its ability to undergo nucleophilic substitution and reduction reactions. The presence of iodine atoms and a nitro group makes it a versatile compound for various chemical transformations. In biological systems, it can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This reactivity can be harnessed for applications such as enzyme inhibition and protein modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl methanesulfonate: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
2,5-Diiodo-4-nitrophenol: Lacks the methanesulfonate ester group, limiting its applications in esterification reactions.
2,5-Diiodo-4-aminophenyl methanesulfonate: The reduced form of the compound, with an amino group instead of a nitro group.
Uniqueness
2,5-Diiodo-4-nitrophenyl methanesulfonate is unique due to the combination of iodine atoms, a nitro group, and a methanesulfonate ester group. This combination imparts distinct reactivity and versatility, making it valuable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
5444-15-5 |
|---|---|
Formule moléculaire |
C7H5I2NO5S |
Poids moléculaire |
468.99 g/mol |
Nom IUPAC |
(2,5-diiodo-4-nitrophenyl) methanesulfonate |
InChI |
InChI=1S/C7H5I2NO5S/c1-16(13,14)15-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3 |
Clé InChI |
HPXTYPALWOGDII-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1=C(C=C(C(=C1)I)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amino}benzoate](/img/structure/B14018028.png)








